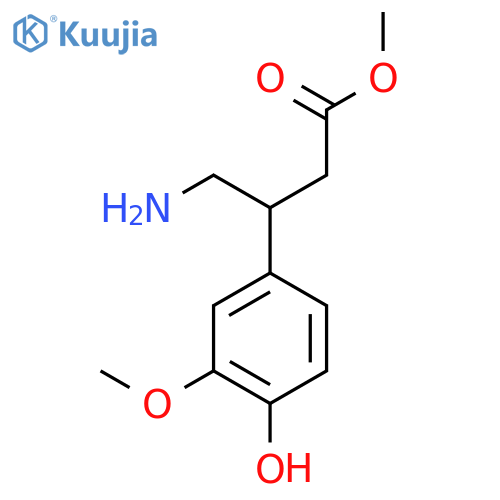Cas no 2229485-87-2 (methyl 4-amino-3-(4-hydroxy-3-methoxyphenyl)butanoate)

2229485-87-2 structure
商品名:methyl 4-amino-3-(4-hydroxy-3-methoxyphenyl)butanoate
methyl 4-amino-3-(4-hydroxy-3-methoxyphenyl)butanoate 化学的及び物理的性質
名前と識別子
-
- methyl 4-amino-3-(4-hydroxy-3-methoxyphenyl)butanoate
- EN300-1836377
- 2229485-87-2
-
- インチ: 1S/C12H17NO4/c1-16-11-5-8(3-4-10(11)14)9(7-13)6-12(15)17-2/h3-5,9,14H,6-7,13H2,1-2H3
- InChIKey: PLFAAPKVMJBVKA-UHFFFAOYSA-N
- ほほえんだ: O(C)C(CC(CN)C1C=CC(=C(C=1)OC)O)=O
計算された属性
- せいみつぶんしりょう: 239.11575802g/mol
- どういたいしつりょう: 239.11575802g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 17
- 回転可能化学結合数: 6
- 複雑さ: 247
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.5
- トポロジー分子極性表面積: 81.8Ų
methyl 4-amino-3-(4-hydroxy-3-methoxyphenyl)butanoate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1836377-1.0g |
methyl 4-amino-3-(4-hydroxy-3-methoxyphenyl)butanoate |
2229485-87-2 | 1g |
$971.0 | 2023-06-01 | ||
| Enamine | EN300-1836377-0.25g |
methyl 4-amino-3-(4-hydroxy-3-methoxyphenyl)butanoate |
2229485-87-2 | 0.25g |
$893.0 | 2023-09-19 | ||
| Enamine | EN300-1836377-0.05g |
methyl 4-amino-3-(4-hydroxy-3-methoxyphenyl)butanoate |
2229485-87-2 | 0.05g |
$816.0 | 2023-09-19 | ||
| Enamine | EN300-1836377-5.0g |
methyl 4-amino-3-(4-hydroxy-3-methoxyphenyl)butanoate |
2229485-87-2 | 5g |
$2816.0 | 2023-06-01 | ||
| Enamine | EN300-1836377-10.0g |
methyl 4-amino-3-(4-hydroxy-3-methoxyphenyl)butanoate |
2229485-87-2 | 10g |
$4176.0 | 2023-06-01 | ||
| Enamine | EN300-1836377-0.5g |
methyl 4-amino-3-(4-hydroxy-3-methoxyphenyl)butanoate |
2229485-87-2 | 0.5g |
$933.0 | 2023-09-19 | ||
| Enamine | EN300-1836377-5g |
methyl 4-amino-3-(4-hydroxy-3-methoxyphenyl)butanoate |
2229485-87-2 | 5g |
$2816.0 | 2023-09-19 | ||
| Enamine | EN300-1836377-1g |
methyl 4-amino-3-(4-hydroxy-3-methoxyphenyl)butanoate |
2229485-87-2 | 1g |
$971.0 | 2023-09-19 | ||
| Enamine | EN300-1836377-10g |
methyl 4-amino-3-(4-hydroxy-3-methoxyphenyl)butanoate |
2229485-87-2 | 10g |
$4176.0 | 2023-09-19 | ||
| Enamine | EN300-1836377-0.1g |
methyl 4-amino-3-(4-hydroxy-3-methoxyphenyl)butanoate |
2229485-87-2 | 0.1g |
$855.0 | 2023-09-19 |
methyl 4-amino-3-(4-hydroxy-3-methoxyphenyl)butanoate 関連文献
-
1. Transition-metal catalyzed valorization of lignin: the key to a sustainable carbon-neutral futureMarkus D. Kärkäs,Bryan S. Matsuura,Timothy M. Monos,Gabriel Magallanes,Corey R. J. Stephenson Org. Biomol. Chem., 2016,14, 1853-1914
-
Jun Wang,Michael G. Gardiner,Evan J. Peacock,Brian W. Skelton,Allan H. White Dalton Trans., 2003, 161-162
-
Juan Herranz,Nicholas Larouche,Thomas M. Arruda,Michel Lefèvre,Frédéric Jaouen,Peter Bogdanoff,Sebastian Fiechter,Irmgard Abs-Wurmbach,Sanjeev Mukerjee,Jean-Pol Dodelet Phys. Chem. Chem. Phys., 2012,14, 11673-11688
-
Rui Xiong,Naihua Miao,Yan-Ling Li,Jian Zhou,Yuanchun Pan,Cuilian Wen,Bo Wu,Zhimei Sun RSC Adv., 2017,7, 8936-8943
2229485-87-2 (methyl 4-amino-3-(4-hydroxy-3-methoxyphenyl)butanoate) 関連製品
- 2408957-70-8(N'-[2-(4-Fluorophenyl)ethyl]-1-phenylethane-1,2-diamine;dihydrochloride)
- 930858-73-4(N-(1-cyano-1,2-dimethylpropyl)-2-[4-(pyrimidin-2-yl)piperazin-1-yl]acetamide)
- 2137145-07-2(tert-butyl N-(1S)-1-(5-methylpyridin-2-yl)-3-oxopropylcarbamate)
- 562792-85-2(6-(4-Ethylphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde)
- 2386238-49-7(3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(2-nitrophenyl)amino)propanoic acid)
- 847378-13-6(2-{(2Z)-3-oxo-2-(3,4,5-trimethoxyphenyl)methylidene-2,3-dihydro-1-benzofuran-6-yloxy}acetonitrile)
- 2649046-40-0(1-Bromo-4-(isocyanatomethyl)-2-methylbenzene)
- 1331592-89-2((2E)-N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(furan-2-yl)prop-2-enamide)
- 40047-22-1(6-(Benzyloxy)-1H-indole-2-carboxylic Acid)
- 1823559-63-2(4-(2,4,6-Trifluorophenyl)-1,3-oxazolidin-2-one)
推奨される供給者
Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量

Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量
